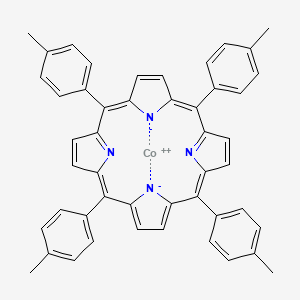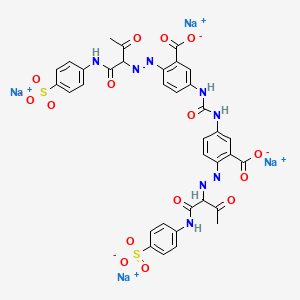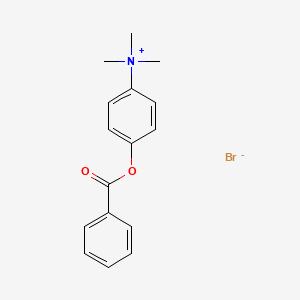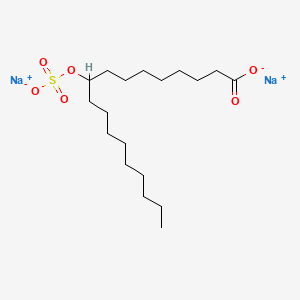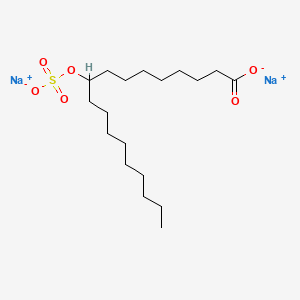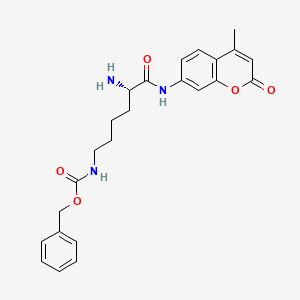
H-Lys(Z)-AMC HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys(Z)-AMC HCl: is a compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the lysine residue, which prevents unwanted side reactions during peptide bond formation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Z)-AMC HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC) to form the desired compound. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
化学反応の分析
Types of Reactions: H-Lys(Z)-AMC HCl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Z group.
Acidic Hydrolysis: Hydrochloric acid (HCl) is used to cleave the protecting groups under controlled conditions.
Major Products Formed:
Free Lysine: Obtained after the removal of the Z group.
7-Amino-4-methylcoumarin (AMC): Released upon hydrolysis of the compound.
科学的研究の応用
H-Lys(Z)-AMC HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Assays: Employed in fluorescence-based assays to study enzyme activity and protein interactions.
Drug Development: Utilized in the design and synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: Applied in the production of specialty chemicals and materials for various industrial processes.
作用機序
The mechanism of action of H-Lys(Z)-AMC HCl involves the selective protection and deprotection of the lysine residue. The benzyloxycarbonyl (Z) group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Z group is removed to expose the free lysine, which can then participate in further biochemical reactions .
類似化合物との比較
H-Lys(Z)-OMe HCl: Another protected lysine derivative used in peptide synthesis.
H-Lys(Boc)-OMe HCl: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the Z group.
H-Lys(Z)-OtBu HCl: Features a tert-butyl ester protecting group on the lysine residue.
Uniqueness: H-Lys(Z)-AMC HCl is unique due to the presence of the AMC moiety, which imparts fluorescence properties to the compound. This makes it particularly useful in fluorescence-based assays and imaging studies .
特性
分子式 |
C24H27N3O5 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C24H27N3O5/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29)/t20-/m0/s1 |
InChIキー |
ZSNXCTDQMRXAIQ-FQEVSTJZSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


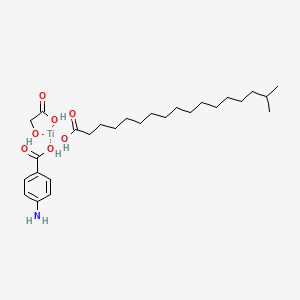
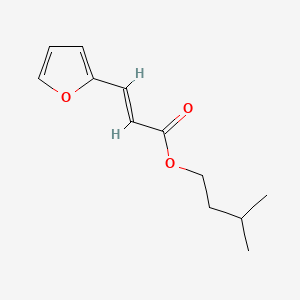
![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
